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petG protein

Cytochrome b6f complex Knockout phenotyping Photoautotrophic growth

petG protein (CAS 147651-84-1) is a plastid-encoded, ~4 kDa bitopic membrane subunit of the cytochrome b6f complex, a central oxidoreductase linking photosystem II and photosystem I in oxygenic photosynthesis. It belongs to the cytochrome b6-f complex subunit 5 family (PetG) and is conserved across cyanobacteria, green algae, and higher plants.

Molecular Formula C13H13NO
Molecular Weight 0
CAS No. 147651-84-1
Cat. No. B1176231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepetG protein
CAS147651-84-1
SynonymspetG protein
Molecular FormulaC13H13NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

petG Protein (CAS 147651-84-1): Core Identity and Functional Baseline


petG protein (CAS 147651-84-1) is a plastid-encoded, ~4 kDa bitopic membrane subunit of the cytochrome b6f complex, a central oxidoreductase linking photosystem II and photosystem I in oxygenic photosynthesis [1]. It belongs to the cytochrome b6-f complex subunit 5 family (PetG) and is conserved across cyanobacteria, green algae, and higher plants [2]. The protein spans the thylakoid membrane once and is required for either the stability or assembly of the cytochrome b6f complex [3].

Why PetL, PetN, or PetM Cannot Substitute for petG Protein in Functional Studies


Small cytochrome b6f subunits (PetG, PetL, PetN, PetM) are often assumed to be functionally interchangeable due to their similar size and membrane topology, but experimental evidence demonstrates that PetG possesses a non-redundant, essential role in complex stability that cannot be fulfilled by PetL, and that its deletion phenotype is more severe than that of PetL [1][2]. While PetN also appears essential, the differential response of ATP synthase upregulation in ΔpetG versus ΔpetN backgrounds suggests distinct regulatory consequences that preclude simple substitution [2]. The quantitative evidence below establishes exactly why procurement specifications must distinguish petG protein from its in-class analogs.

Quantitative Differentiation Evidence for petG Protein Against Closest Analogs


Essentiality Status: PetG Is Indispensable for Cytochrome b6f Complex Function While PetL Is Dispensable

In cyanobacterium Synechocystis sp. PCC 6803, deletion of petG completely abolished cytochrome b6f complex function, whereas PetL deletion strains remained viable and photoautotrophic [1]. Similarly, in tobacco (Nicotiana tabacum 'Petit Havana'), homoplastomic ΔpetG lines exhibited a bleached phenotype and complete loss of photosynthetic electron transport, while ΔpetL plants remained green and photoautotrophic [2].

Cytochrome b6f complex Knockout phenotyping Photoautotrophic growth

Subunit Accumulation Defect Severity: Quantitative Immunoblot Comparison of ΔpetG vs ΔpetL

Immunoblot analysis in tobacco thylakoids revealed that in ΔpetG mutants, cytochrome f, cytochrome b6, and subunit IV were faintly detectable, indicating near-complete loss of the complex. In contrast, ΔpetL mutants accumulated these same subunits to approximately 50% of wild-type levels [1].

Immunoblot quantification Cytochrome b6f subunit levels Knockout phenotype severity

Differential ATP Synthase Upregulation: Distinct Regulatory Consequences of ΔpetG vs ΔpetL

ATP synthase subunit α levels were significantly up-regulated in both ΔpetG and ΔpetN mutants, but remained unchanged in ΔpetL compared to wild type, indicating a distinct compensatory or regulatory response triggered specifically by the loss of essential small subunits [1].

ATP synthase regulation Chloroplast proteomics Compensatory response

Phenotypic Specificity: petG Deletion Phenotype Is Not Attributable to Adjacent Genomic Elements

Deletion of petG in Chlamydomonas reinhardtii resulted in complete loss of photoautotrophic growth and markedly decreased levels of all major cytochrome bf subunits. In contrast, deletion of the adjacent ORF56 (25 bp downstream) produced no photosynthetic phenotype and maintained wild-type subunit levels, confirming that the observed effects are specifically attributable to PetG protein absence [1].

Gene specificity Chlamydomonas reinhardtii Chloroplast transformation

Evolutionary Conservation and Essentiality Across Photosynthetic Lineages: PetG vs PetL

PetG is encoded in the chloroplast genome of all photosynthetic eukaryotes and in the genome of cyanobacteria, and its essentiality is conserved from cyanobacteria (Synechocystis PCC 6803) to flowering plants (tobacco). PetL, although also widely conserved, is dispensable in both cyanobacteria and higher plant systems, while PetG and PetN share the essentiality trait [1][2].

Phylogenetic conservation Cyanobacteria Higher plants

High-Impact Application Scenarios Where petG Protein Differentiation Is Operationally Critical


Knockout-Rescue Experiments for Cytochrome b6f Complex Assembly Studies

Investigators studying the assembly pathway of the cytochrome b6f complex require authentic petG protein (or its coding sequence) because ΔpetG backgrounds exhibit near-complete loss of all core subunits (faintly detectable levels) [1]. Rescue with PetL or PetN cannot restore complex accumulation, as demonstrated by the fact that PetG and PetN deletions produce equally severe but non-overlapping defects [1]. Authentic petG protein is therefore mandatory for producing interpretable assembly-intermediate data.

Validation of Chloroplast Transformation Vectors and Genome Editing Tools

The petG locus provides a stringent selection marker for chloroplast transformation efficiency testing because ΔpetG yields a fully bleached, non-photoautotrophic phenotype with no leaky growth, while the adjacent ORF56 deletion has no phenotype [2]. This quantitative all-or-none phenotype makes petG-targeting constructs superior to petL-targeting ones (which retain ~50% subunit levels and photoautotrophy [1]) for validating genome editing specificity and efficiency.

In Vitro Reconstitution of Photosynthetic Electron Transport Chains

For biochemical reconstitution of functional cytochrome b6f complexes from purified components, the inclusion of PetG is non-negotiable: complexes assembled without PetG fail to accumulate any core subunits to detectable levels, whereas omission of PetL still permits ~50% subunit accumulation and dimer formation [1]. Procurement specifications for reconstitution kits must therefore explicitly require PetG as a stoichiometric component.

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